2-(Furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethanamine hydrochloride is a synthetic organic compound that features both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethanamine hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reaction: The furan and thiophene rings are coupled through a sulfonylation reaction, where a sulfonyl chloride reacts with the thiophene ring.
Amination: The ethanamine group is introduced through a nucleophilic substitution reaction.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the furan or thiophene rings, potentially leading to ring-opening or hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Reduced or hydrogenated forms of the furan and thiophene rings.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethanamine hydrochloride depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its heterocyclic rings.
Chemical Reactivity: The presence of electron-rich furan and thiophene rings allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-2-(thiophen-2-yl)ethanamine: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
2-(Furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethanol:
2-(Furan-2-yl)-2-(thiophen-2-ylsulfonyl)acetic acid: Features a carboxylic acid group, which can influence its solubility and reactivity.
Uniqueness
2-(Furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethanamine hydrochloride is unique due to the presence of both furan and thiophene rings, as well as the sulfonyl and ethanamine groups
Biological Activity
2-(Furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethanamine hydrochloride, a compound characterized by its unique furan and thiophene structures, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₂O₂S₂ |
Molecular Weight | 274.4 g/mol |
LogP | 2.0845 |
Polar Surface Area | 98.146 Ų |
Hydrogen Bond Acceptors | 9 |
Hydrogen Bond Donors | 3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activities or receptor functions through:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially including proteases involved in viral replication.
- Receptor Modulation : It could bind to specific receptors, altering signal transduction pathways that affect cellular responses.
Antiviral Activity
Research indicates that compounds with similar structural motifs have been evaluated for their antiviral properties, particularly against SARS-CoV-2. For instance, derivatives of furan have shown promising activity against the main protease (Mpro) of SARS-CoV-2, with some exhibiting IC₅₀ values as low as 1.55 μM . While specific data on the hydrochloride form is limited, the structural similarities suggest potential antiviral efficacy.
Anticancer Properties
Compounds containing furan and thiophene rings have been investigated for anticancer activity. A study on related structures revealed significant cytotoxic effects against various cancer cell lines . The mechanism often involves apoptosis induction and inhibition of cancer cell proliferation.
Case Studies and Research Findings
- Synthesis and Evaluation : In a study involving related compounds, a series of furan-thiophene derivatives were synthesized and screened for biological activity. Some derivatives demonstrated significant enzyme inhibition and cytotoxicity against cancer cells .
- Structure-Activity Relationship (SAR) : The SAR studies indicate that modifications in the furan and thiophene moieties can enhance biological activity. For example, substituents on these rings can significantly affect binding affinity to target proteins .
- Cytotoxicity Tests : Preliminary cytotoxicity assays showed that certain derivatives exhibited low cytotoxicity with CC₅₀ values exceeding 100 μM in Vero and MDCK cells . This suggests a favorable safety profile for further development.
Properties
IUPAC Name |
2-(furan-2-yl)-2-thiophen-2-ylsulfonylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S2.ClH/c11-7-9(8-3-1-5-14-8)16(12,13)10-4-2-6-15-10;/h1-6,9H,7,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSATVEIMCUDGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CN)S(=O)(=O)C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.